molecular formula C13H14O6S B300366 Dimethyl 2-[(phenylsulfonyl)methyl]-2-butenedioate

Dimethyl 2-[(phenylsulfonyl)methyl]-2-butenedioate

Cat. No. B300366
M. Wt: 298.31 g/mol
InChI Key: SQBOUTLGRDKZNT-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[(phenylsulfonyl)methyl]-2-butenedioate, also known as Methyl 2-[(phenylsulfonyl)methyl]-2-butenedioate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block for the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(phenylsulfonyl)methyl]-2-butenedioate is not well understood. However, it is believed that the compound acts by inhibiting certain enzymes involved in various biological processes such as DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to possess antitumor activity by inhibiting the growth of cancer cells. It has also been shown to possess antiviral activity by inhibiting the replication of viruses. In addition, the compound has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Dimethyl 2-[(phenylsulfonyl)methyl]-2-butenedioate in lab experiments is its versatility as a building block for the synthesis of various biologically active compounds. It is also relatively easy to synthesize and is commercially available. However, one of the major limitations is that the compound is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on Dimethyl 2-[(phenylsulfonyl)methyl]-2-butenedioate. One direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the exploration of the compound’s potential applications in the development of new drugs for various diseases. Furthermore, the compound’s mechanism of action needs to be further elucidated to understand its full potential in various biological processes.

Synthesis Methods

Dimethyl 2-[(phenylsulfonyl)methyl]-2-butenedioate can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of dimethyl maleate with benzyl phenyl sulfone in the presence of a base such as sodium hydride. The reaction proceeds via Michael addition followed by an elimination reaction to give the desired product. Other methods include the reaction of dimethyl fumarate with benzyl phenyl sulfone and the reaction of dimethyl maleate with phenylsulfonyl chloride in the presence of a base.

Scientific Research Applications

Dimethyl 2-[(phenylsulfonyl)methyl]-2-butenedioate has been extensively studied for its potential applications in various fields. It has been used as a key building block for the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and anti-inflammatory agents. The compound has also been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

Molecular Formula

C13H14O6S

Molecular Weight

298.31 g/mol

IUPAC Name

dimethyl (Z)-2-(benzenesulfonylmethyl)but-2-enedioate

InChI

InChI=1S/C13H14O6S/c1-18-12(14)8-10(13(15)19-2)9-20(16,17)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3/b10-8+

InChI Key

SQBOUTLGRDKZNT-CSKARUKUSA-N

Isomeric SMILES

COC(=O)/C=C(\CS(=O)(=O)C1=CC=CC=C1)/C(=O)OC

SMILES

COC(=O)C=C(CS(=O)(=O)C1=CC=CC=C1)C(=O)OC

Canonical SMILES

COC(=O)C=C(CS(=O)(=O)C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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